molecular formula C20H12Na4O10P2 B8022891 Phenolphthalein bisphosphate (sodium)

Phenolphthalein bisphosphate (sodium)

Cat. No.: B8022891
M. Wt: 566.2 g/mol
InChI Key: HTMKLCRJVFFVDW-UHFFFAOYSA-J
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Description

Phenolphthalein bisphosphate tetrasodium salt (CAS 68807-90-9) is a sodium salt derivative of phenolphthalein, a well-known pH indicator. Its molecular formula is $ \text{C}{20}\text{H}{12}\text{O}{10}\text{P}{2}\text{Na}_4 $, with a molecular weight of 566.21 g/mol . This compound is water-soluble (up to 50 mg/mL) and is primarily utilized in biochemical research, particularly as a substrate for enzymatic assays involving phosphatases . Unlike free phenolphthalein, which acts as a laxative by altering intestinal fluid transport , the bisphosphate derivative is non-laxative due to its modified phosphate groups, which prevent absorption in the gastrointestinal tract. Storage conditions require temperatures of −20°C to maintain stability over a 5-year period .

Properties

IUPAC Name

tetrasodium;[4-[3-oxo-1-(4-phosphonatooxyphenyl)-2-benzofuran-1-yl]phenyl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O10P2.4Na/c21-19-17-3-1-2-4-18(17)20(28-19,13-5-9-15(10-6-13)29-31(22,23)24)14-7-11-16(12-8-14)30-32(25,26)27;;;;/h1-12H,(H2,22,23,24)(H2,25,26,27);;;;/q;4*+1/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMKLCRJVFFVDW-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OP(=O)([O-])[O-])C4=CC=C(C=C4)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Na4O10P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenolphthalein bisphosphate (sodium) is synthesized through the phosphorylation of phenolphthalein. The reaction involves the use of phosphorus oxychloride (POCl3) as the phosphorylating agent in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent .

Industrial Production Methods

In industrial settings, the synthesis of phenolphthalein diphosphate, tetrasodium salt involves large-scale phosphorylation reactions. The reaction mixture is carefully controlled to maintain the desired temperature and pH. After the reaction is complete, the product is purified through crystallization or other separation techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Phenolphthalein bisphosphate (sodium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Forensic Science

Phenolphthalein bisphosphate is predominantly utilized in forensic applications, particularly for the detection of acid phosphatase enzyme, which is found in seminal fluid. This enzyme's presence is critical in sexual assault investigations, where the identification of semen is necessary for legal proceedings.

Case Study : A method developed for synthesizing phenolphthalein bisphosphate tetrasodium allows for the in situ identification of acid phosphatase in semen stains. This method enhances the reliability of forensic analysis by providing a high-purity reagent that does not contain toxic byproducts, making it suitable for use at crime scenes .

Diagnostic Assays

The compound is also employed in diagnostic assays, particularly in hematology and histology. Its role as a pH indicator makes it valuable for various biochemical analyses.

Application Details :

  • Hematology : Used in assays to determine enzyme activity related to blood components.
  • Histology : Acts as a staining agent in tissue samples to visualize cellular structures under microscopy .

Biochemical Research

In biochemical research, phenolphthalein bisphosphate serves as a substrate for studying enzymatic reactions involving phosphatases. Its ability to release chromogenic indicators upon enzymatic cleavage allows researchers to quantify enzyme activity effectively.

Experimental Setup :

  • Reagents Required :
    • Phenolphthalein bisphosphate tetrasodium solution
    • Developer solution (e.g., ammonium hydroxide)
    • Buffer solutions
  • Methodology : The enzymatic reaction can be monitored using spectrophotometry, measuring the absorbance changes corresponding to enzyme activity .

Data Table: Applications Overview

Application AreaSpecific Use CaseKey Benefits
Forensic ScienceDetection of acid phosphatase in semen stainsHigh specificity and reliability
Diagnostic AssaysHematology and histology applicationsEffective pH indicator
Biochemical ResearchSubstrate for phosphatase activity studiesQuantitative measurement of enzyme activity

Mechanism of Action

The compound exerts its effects primarily through its interaction with phosphatase enzymes. When used as a substrate in enzyme assays, phenolphthalein diphosphate, tetrasodium salt is hydrolyzed by phosphatases to release phenolphthalein, which can be detected spectrophotometrically. This reaction allows for the quantification of phosphatase activity in various biological samples .

Comparison with Similar Compounds

Phenolphthalein Bisphosphate Pyridine Salt (CAS 267240-23-3)

  • Molecular Weight : 557.38 g/mol .
  • Key Differences : Replaces sodium ions with pyridine, reducing water solubility. This salt is typically used in organic solvents for specialized research applications, such as lipid membrane studies .

Phenolphthalein Monophosphate Bis(cyclohexylammonium) Salt (CAS 14815-59-9)

  • Molecular Weight : 596.65 g/mol .
  • Key Differences: Contains a single phosphate group and cyclohexylammonium counterions. It is less polar than the tetrasodium salt, making it suitable for non-aqueous enzymatic assays .

Phenolphthalein Disulfate Tripotassium Salt (CAS 62625-16-5)

  • Molecular Weight: Not explicitly stated, but higher due to sulfate groups and potassium ions.
  • Key Differences : Sulfate groups confer stronger acidity compared to phosphate derivatives. This compound inhibits enzymes like iduronate 2-sulfatase and steryl-sulfatase, making it valuable in studying lysosomal storage disorders .

Phenolphthalein Glucuronide (CAS 15265-26-6)

  • Molecular Weight : 494.45 g/mol .
  • Key Differences: A glucuronide conjugate used as a substrate for β-glucuronidase assays. Unlike bisphosphate derivatives, it releases free phenolphthalein upon enzymatic hydrolysis, enabling colorimetric detection of enzyme activity .

Comparative Data Table

Compound Name CAS Number Molecular Weight (g/mol) Solubility Primary Application
Phenolphthalein bisphosphate tetrasodium salt 68807-90-9 566.21 Water (50 mg/mL) Phosphatase assays
Phenolphthalein bisphosphate pyridine salt 267240-23-3 557.38 Organic solvents Membrane studies
Phenolphthalein monophosphate bis(cyclohexylammonium) salt 14815-59-9 596.65 Limited aqueous solubility Non-aqueous enzymatic assays
Phenolphthalein disulfate tripotassium salt 62625-16-5 Not specified Water Sulfatase inhibition studies
Phenolphthalein glucuronide 15265-26-6 494.45 Water β-Glucuronidase assays

Enzymatic Assays

The tetrasodium salt is a critical substrate for alkaline phosphatase (ALP) assays. Upon dephosphorylation, it releases phenolphthalein, which turns pink in basic conditions, enabling spectrophotometric quantification of ALP activity . In contrast, phenolphthalein glucuronide is hydrolyzed by β-glucuronidase to measure liver and microbial enzyme activity .

Enzyme Inhibition

Phenolphthalein disulfate tripotassium salt inhibits arylsulfatases and iduronate 2-sulfatase at IC₅₀ values of 10–50 μM, providing insights into therapeutic targets for mucopolysaccharidoses .

Biological Activity

Phenolphthalein bisphosphate (sodium), also known as phenolphthalein diphosphate tetrasodium salt, is a compound that has garnered interest in various biological applications, particularly in enzyme assays and microbiological diagnostics. This article explores its biological activity, mechanisms of action, and relevant case studies.

Phenolphthalein bisphosphate is a salt derived from phenolphthalein, a well-known pH indicator. Its chemical formula is C20H12Na4O10P2C_{20}H_{12}Na_4O_{10}P_2 with a molecular weight of approximately 566.21 g/mol. It is typically available as a white to light yellow powder and is soluble in water at concentrations up to 50 mg/mL, producing a clear solution .

PropertyValue
Molecular FormulaC₁₈H₁₂Na₄O₁₀P₂
Molecular Weight566.21 g/mol
AppearanceWhite to light yellow powder
SolubilityClear in water (50 mg/mL)
Purity≥ 92.5%

Enzymatic Applications

Phenolphthalein bisphosphate has been utilized in various enzymatic assays, particularly for detecting phosphatase activity. For instance, it has been incorporated into modified Baird Parker agar to assess the expression of phosphatases in Staphylococcus aureus and to evaluate enteroinvasive Escherichia coli apyrase activity .

Mechanism of Action :

  • Phosphorylation : The compound acts as a phosphate donor in enzymatic reactions, facilitating the phosphorylation of substrates. This property is crucial in biochemical pathways where phosphorylation plays a regulatory role.
  • Enzyme Interaction : Studies have shown that phenolphthalein bisphosphate can influence the activity of various phosphatases, enhancing the conversion rates of substrates under specific conditions .

Case Studies

  • Detection of Pathogenic Bacteria :
    • In one study, phenolphthalein bisphosphate was used as part of a diagnostic medium to identify Escherichia coli strains that exhibit apyrase activity. The presence of this compound allowed for the selective growth and identification of pathogenic strains based on their enzymatic profiles .
  • Phosphatase Activity Assessment :
    • Research involving the use of phenolphthalein bisphosphate demonstrated its effectiveness in evaluating alkaline phosphatase activity in various biological samples. The compound's ability to act as a substrate for alkaline phosphatases allowed researchers to quantify enzyme activity via colorimetric assays .
  • Impact on Biofilm Formation :
    • A study highlighted that phosphorylation mediated by phenolphthalein bisphosphate could regulate biofilm formation in Staphylococcus aureus. The findings suggest that manipulating phosphate levels can influence bacterial pathogenicity and biofilm development .

Pharmacological Insights

Although primarily used in laboratory settings, phenolphthalein itself has been studied for its pharmacological effects, particularly as a laxative. It acts by stimulating intestinal peristalsis and inhibiting water absorption in the colon, leading to an increased accumulation of water and electrolytes . However, its direct biological effects as a phosphate donor remain more relevant in biochemical research contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenolphthalein bisphosphate (sodium)
Reactant of Route 2
Reactant of Route 2
Phenolphthalein bisphosphate (sodium)

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